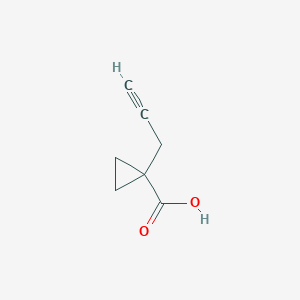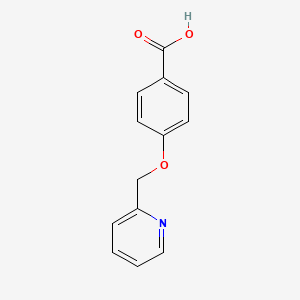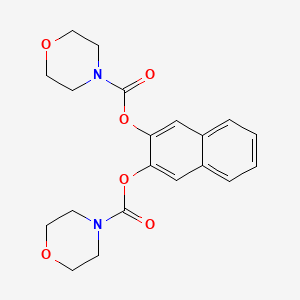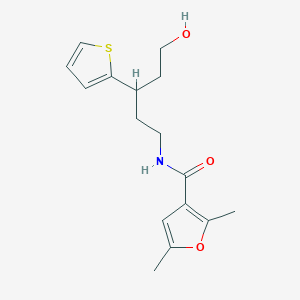
1-Prop-2-ynylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-ynylcyclopropane-1-carboxylic acid (PCCA) is a cyclic amino acid that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. PCCA is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Biotechnological Routes from Biomass
Research in biotechnology has explored the conversion of biomass into valuable chemicals, highlighting the role of carboxylic acids as intermediates. For instance, lactic acid, a carboxylic acid, serves as a precursor for producing various chemicals through biotechnological routes, suggesting a potential pathway for utilizing "1-Prop-2-ynylcyclopropane-1-carboxylic acid" in green chemistry applications (Gao, Ma, & Xu, 2011).
Ethylene Action Inhibition
Research on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, has demonstrated significant impacts on the ripening and senescence of fruits and vegetables. This highlights a potential application area for structurally similar cyclopropane derivatives in agriculture to extend the shelf life of produce (Blankenship & Dole, 2003).
Supercritical Fluids in Reactive Extraction
The use of supercritical CO2 for reactive extraction of carboxylic acids from aqueous solutions showcases an environmentally friendly method for separating and purifying these compounds. This suggests that "this compound" could potentially be isolated or synthesized using supercritical fluid technologies for high efficiency and minimal environmental impact (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of biocatalysts by carboxylic acids is crucial for the development of robust microbial strains for bioproduction processes. This area of research is relevant for optimizing fermentation processes involving "this compound," either as a substrate or a product, to enhance yield and process efficiency (Jarboe, Royce, & Liu, 2013).
Mecanismo De Acción
Target of Action
The primary target of 1-Prop-2-ynylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is involved in the biosynthesis of the plant hormone ethylene . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Mode of Action
The compound interacts with its target, ACC synthase, by serving as a substrate for the enzyme. ACC synthase catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis .
Biochemical Pathways
The biochemical pathway affected by this compound is the ethylene biosynthesis pathway. The biosynthesis of ethylene begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . S-adenosyl-methionine serves as a precursor in a number of biosynthetic pathways, including the production of polyamines .
Pharmacokinetics
It is known that acc, the product of the reaction catalyzed by acc synthase, is readily converted by nearly all plant tissues to ethylene .
Result of Action
The result of the action of this compound is the production of ACC, which is then converted to ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of ACC synthase, the enzyme that this compound targets, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Propiedades
IUPAC Name |
1-prop-2-ynylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-3-7(4-5-7)6(8)9/h1H,3-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGPYYNFFGUMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391828-77-5 |
Source


|
| Record name | 1-(prop-2-yn-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)
![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)
![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)
![Methyl (E)-4-[(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]-4-oxobut-2-enoate](/img/structure/B2998212.png)


![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)